![molecular formula C49H78S2 B12943367 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12943367.png)
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the family of heteropentalenes. These compounds are characterized by their fused five-membered rings, which include sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the resulting ketone group. The reduction stage is often the limiting step and can be efficiently carried out using hydrazine hydrate as a reducing agent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using solution-processable methods. These methods involve the use of organic solvents and controlled reaction conditions to ensure high purity and yield. The compound can be synthesized in large quantities by employing techniques such as solution shearing, which is beneficial for forming thin films with high crystallinity .
Chemical Reactions Analysis
Types of Reactions
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: As mentioned earlier, the reduction of the ketone group is a crucial step in its synthesis.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrazine hydrate.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different electronic and optical properties .
Scientific Research Applications
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for use in drug delivery systems and biosensors.
Industry: Widely used in the production of organic semiconductors for OTFTs and OPVs
Mechanism of Action
The mechanism by which 2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily through its interaction with electronic circuits. The compound acts as a semiconductor, facilitating the flow of electrons through its conjugated system. This property is crucial for its use in electronic devices such as transistors and solar cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds share a similar core structure but may have different substituents, affecting their electronic properties.
Benzo[4,5]selenopheno[3,2-b]thiophene derivatives: These compounds have selenium atoms instead of sulfur, which can alter their reactivity and stability.
Uniqueness
2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is unique due to its long alkyl chain, which enhances its solubility and processability in organic solvents. This feature makes it particularly suitable for solution-based fabrication methods, which are advantageous for large-scale production of electronic devices .
Properties
Molecular Formula |
C49H78S2 |
|---|---|
Molecular Weight |
731.3 g/mol |
IUPAC Name |
2-pentatriacontyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C49H78S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-37-43-40-41-45-47(42-43)51-48-44-38-35-36-39-46(44)50-49(45)48/h35-36,38-42H,2-34,37H2,1H3 |
InChI Key |
LPBBSFZLMOIJKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
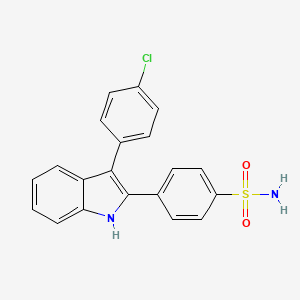
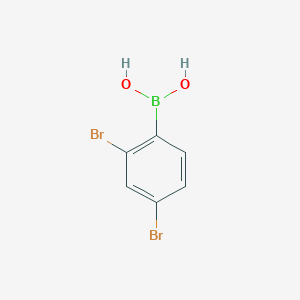
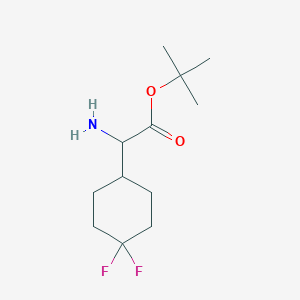

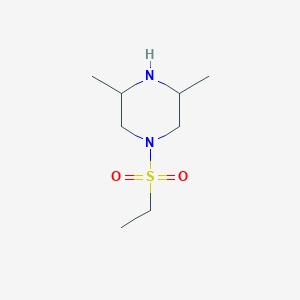
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)
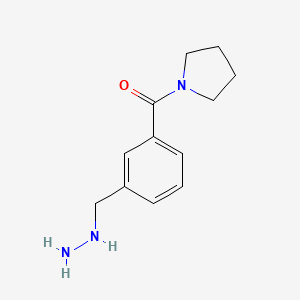
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)

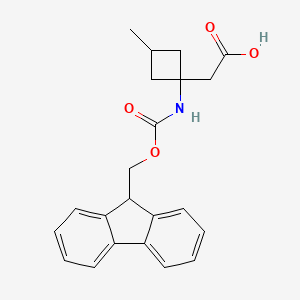
![4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}aniline](/img/structure/B12943340.png)
